N-Hydroxyaristolactam I

Description

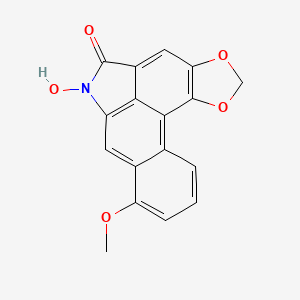

Structure

3D Structure

Properties

Molecular Formula |

C17H11NO5 |

|---|---|

Molecular Weight |

309.27 g/mol |

IUPAC Name |

10-hydroxy-14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one |

InChI |

InChI=1S/C17H11NO5/c1-21-12-4-2-3-8-9(12)5-11-14-10(17(19)18(11)20)6-13-16(15(8)14)23-7-22-13/h2-6,20H,7H2,1H3 |

InChI Key |

ATGOGGUVOYTWAC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C3C4=C(C=C21)N(C(=O)C4=CC5=C3OCO5)O |

Origin of Product |

United States |

Foundational & Exploratory

N-Hydroxyaristolactam I: A Technical Guide on its Discovery, Natural Occurrence, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxyaristolactam I is a critical intermediate metabolite of aristolochic acid I, a potent nephrotoxic and carcinogenic compound found in plants of the Aristolochia genus. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biological implications of this compound. It details the metabolic activation pathway leading to its formation and subsequent genotoxicity through the formation of DNA adducts. This document consolidates quantitative data on its cytotoxicity and provides detailed experimental protocols for its isolation, characterization, and for key assays used to assess its biological activity. The information presented herein is intended to serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.

Discovery and Natural Occurrence

This compound is not a primary natural product but rather a proximate carcinogenic metabolite of aristolochic acid I. Its discovery is intrinsically linked to the study of the metabolic activation of aristolochic acids. While a singular "discovery" paper for its initial isolation from a natural source is not readily identifiable, its formation through the nitroreduction of aristolochic acid I was a key finding in understanding the mechanism of aristolochic acid-induced nephropathy and cancer.[1]

The natural occurrence of this compound is therefore directly dependent on the presence of its precursor, aristolochic acid I, in various plant species.

Natural Sources of the Precursor, Aristolochic Acid I:

-

Genus: Aristolochia

-

Aristolochia fangchi

-

Aristolochia manshuriensis

-

Aristolochia debilis

-

Aristolochia contorta

-

Aristolochia clematitis

-

-

Genus: Asarum (some species historically misidentified or adulterated with Aristolochia)

The concentration of aristolochic acid I, and consequently the potential for in-vivo formation of this compound, can vary significantly depending on the plant species, part of the plant used, geographical location, and harvesting time.

Metabolic Activation and Signaling Pathway

The genotoxicity of aristolochic acid I is not direct; it requires metabolic activation to exert its carcinogenic effects. A key step in this process is the nitroreduction of aristolochic acid I to form this compound. This metabolite is then further activated, primarily through sulfonation, to a highly reactive electrophilic species that can form covalent adducts with DNA, leading to mutations and cancer initiation.

Several enzymes have been implicated in the initial nitroreduction of aristolochic acid I, including NAD(P)H:quinone oxidoreductase 1 (NQO1), cytochrome P450 (CYP) enzymes (specifically CYP1A1 and CYP1A2), and xanthine oxidase.[1][2][3] The subsequent activation of this compound is catalyzed by sulfotransferases (SULTs), such as SULT1A1 and SULT1B1.[1][2]

Below is a diagram illustrating the metabolic activation pathway of aristolochic acid I.

Quantitative Data: Cytotoxicity

The cytotoxicity of this compound has been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. Below is a summary of available IC50 data.

| Compound | Cell Line | Exposure Time (h) | IC50 (µM) | Reference |

| This compound | HK-2 (Human Kidney) | 24 | 41.19 | [4] |

| This compound | HK-2 (Human Kidney) | 48 | 21.34 | [4] |

| Aristolochic Acid I | RT4 (Human Bladder) | 24 | ~5-10 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation of this compound from Aristolochia Species (General Protocol)

This protocol outlines a general approach for the isolation of aristolochic acids and their metabolites. Specific optimization for this compound may be required.

1. Extraction: a. Air-dry and powder the plant material (e.g., roots, stems). b. Macerate the powdered material with methanol at room temperature for 24-48 hours with occasional shaking. c. Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.

2. Liquid-Liquid Partitioning: a. Suspend the crude methanol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. b. The fraction containing aristolochic acids and their lactam derivatives is typically found in the chloroform and ethyl acetate fractions.

3. Chromatographic Purification: a. Column Chromatography: i. Subject the active fraction to column chromatography on silica gel. ii. Elute with a gradient of chloroform and methanol. iii. Collect fractions and monitor by thin-layer chromatography (TLC). b. Preparative High-Performance Liquid Chromatography (Prep-HPLC): i. Further purify the fractions containing the target compound using preparative HPLC. ii. Column: C18 reversed-phase column. iii. Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. The specific gradient will need to be optimized. iv. Detection: UV detection at approximately 254 nm and 320 nm. v. Collect the peak corresponding to this compound based on retention time comparison with a standard, if available, or proceed with characterization.

4. Characterization: a. Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Umu Genotoxicity Assay

The umu assay is a bacterial-based test to assess the genotoxic potential of a substance by measuring the induction of the umuC gene, which is part of the SOS DNA repair system in Salmonella typhimurium.

1. Bacterial Strain: a. Salmonella typhimurium TA1535/pSK1002, which carries a fusion of the umuC gene promoter to the lacZ gene.

2. Culture Preparation: a. Inoculate the tester strain into TGA medium (tryptone, glucose, and ampicillin) and incubate overnight at 37°C with shaking. b. Dilute the overnight culture in fresh TGA medium and incubate for a further 2-3 hours until the culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.2-0.3).

3. Exposure: a. In a 96-well microplate, add various concentrations of the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO). Include a negative (solvent) control and a positive control (e.g., 4-nitroquinoline-N-oxide). b. Add the bacterial culture to each well. c. If metabolic activation is being studied, a fraction of liver homogenate (S9 mix) can be included. d. Incubate the plate at 37°C for 2 hours with shaking.

4. Measurement of β-Galactosidase Activity: a. After the exposure period, add a solution of o-nitrophenyl-β-D-galactopyranoside (ONPG) to each well. b. Incubate at 37°C until a yellow color develops in the positive control wells. c. Stop the reaction by adding a sodium carbonate solution. d. Measure the absorbance at 420 nm (for the yellow product) and 600 nm (for cell density).

5. Data Analysis: a. Calculate the umu gene expression level, which is proportional to the β-galactosidase activity, and normalize it to the cell density. b. A dose-dependent increase in umu gene expression indicates a genotoxic effect.

32P-Postlabeling Assay for DNA Adducts

This highly sensitive method is used to detect and quantify DNA adducts.[6][7][8]

1. DNA Isolation and Digestion: a. Isolate DNA from cells or tissues that have been exposed to the test compound. b. Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

2. Adduct Enrichment (Optional but Recommended): a. Enrich the adducted nucleotides from the normal nucleotides using methods such as nuclease P1 digestion (which dephosphorylates normal nucleotides but not most bulky adducts) or butanol extraction.

3. 32P-Labeling: a. Label the 5'-hydroxyl group of the adducted nucleotides with 32P using [γ-32P]ATP and T4 polynucleotide kinase. This converts the adducted nucleoside 3'-monophosphates to 3',5'-bisphosphates.

4. Chromatographic Separation: a. Separate the 32P-labeled adducted nucleotides from the excess [γ-32P]ATP and normal nucleotides using multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. b. Alternatively, high-performance liquid chromatography (HPLC) can be used for separation.

5. Detection and Quantification: a. Visualize the separated adducts by autoradiography or phosphorimaging. b. Quantify the amount of radioactivity in the adduct spots to determine the level of DNA adduction, typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 107-1010 normal nucleotides.

Conclusion

This compound plays a pivotal role in the carcinogenicity of aristolochic acid I. Its formation through metabolic nitroreduction and subsequent activation to a DNA-reactive species is a critical pathway in the initiation of urothelial cancers associated with Aristolochia exposure. This technical guide provides a consolidated resource for researchers, offering insights into its discovery, natural context, and biological activity. The detailed experimental protocols serve as a practical foundation for further investigation into the toxicology and pharmacology of this important metabolite. A deeper understanding of the mechanisms of this compound-induced genotoxicity is essential for the development of strategies for the prevention and treatment of aristolochic acid-related diseases.

References

- 1. Bioactivation mechanisms of N‐hydroxyaristolactams: Nitroreduction metabolites of aristolochic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactivation of the human carcinogen aristolochic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Enzyme-Catalyzed Reduction of Two Carcinogenic Nitro-Aromatics, 3-Nitrobenzanthrone and Aristolochic Acid I: Experimental and Theoretical Approaches [mdpi.com]

- 4. 2024.sci-hub.st [2024.sci-hub.st]

- 5. warwick.ac.uk [warwick.ac.uk]

- 6. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

N-Hydroxyaristolactam I: A Technical Whitepaper on its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxyaristolactam I is a critical metabolite of aristolochic acid I, a potent nephrotoxic and carcinogenic compound found in plants of the Aristolochia genus.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its role in genotoxicity. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of this compound's mechanism of action and its implications for human health.

Chemical Structure and Properties

This compound, with the chemical formula C₁₇H₁₁NO₅, is a phenanthrene-type compound. Its structure is characterized by a lactam ring fused to a phenanthrene core, with a hydroxyl group attached to the nitrogen atom of the lactam.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 8-methoxy-6-nitro-phenanthro[3,4-d][2][3]dioxole-5-carboxylic acid N-hydroxy lactam | |

| Synonyms | AL-I-NOH, 6-Hydroxy-8-methoxybenzo[f]-1,3-benzodioxolo[6,5,4-cd]indol-5(6H)-one | [3] |

| CAS Number | 944954-53-4 | [3] |

| Molecular Formula | C₁₇H₁₁NO₅ | [3] |

| Molecular Weight | 309.27 g/mol | [3] |

| Appearance | Neat | [3] |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO) | [4] |

| Melting Point | Data not available | |

| Stability | Stable as a solid and in solution | [4] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Specific chemical shift data not available in the searched resources. | |

| ¹³C NMR | Specific chemical shift data not available in the searched resources. | |

| Mass Spectrometry (MS) | MS/MS transitions for dA-AL-I adduct: m/z 543.3 → 427.2 → 292.3, 293.2, and 412.2 | [2] |

| Infrared (IR) Spectroscopy | Specific peak data not available in the searched resources. |

Synthesis

The synthesis of this compound can be achieved through a versatile approach primarily based on a Suzuki-Miyaura coupling reaction.[2][5] This method allows for the efficient construction of the phenanthrene core.

Experimental Protocol: Synthesis of this compound (General Overview)

A detailed, step-by-step protocol for the synthesis of this compound is not available in the provided search results. The following is a general overview based on the synthesis of related compounds.[2][5]

-

Preparation of Precursors: The synthesis begins with the preparation of two key precursors: a substituted 2-nitrotoluene derivative for one aromatic ring and a boronic acid derivative of the other aromatic portion.

-

Suzuki-Miyaura Coupling: The two precursors are then coupled using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. This reaction forms the carbon-carbon bond that creates the phenanthrene backbone.

-

Cyclization and Functional Group Manipulation: Following the coupling reaction, a series of steps are performed to form the lactam ring and introduce the N-hydroxy group. This may involve reduction of the nitro group to a hydroxylamine and subsequent cyclization.

Biological Activity and Mechanism of Action

This compound is a key intermediate in the metabolic activation of aristolochic acid I, leading to its genotoxic effects.[4][6] The primary mechanism of its toxicity involves the formation of covalent DNA adducts.[4][7]

Bioactivation Pathway

The bioactivation of aristolochic acid I to its ultimate carcinogenic form is a multi-step process.

References

- 1. Bioactivation of the human carcinogen aristolochic acid [ouci.dntb.gov.ua]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. compoundchem.com [compoundchem.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Bioactivation mechanisms of N‐hydroxyaristolactams: Nitroreduction metabolites of aristolochic acids - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of N-Hydroxyaristolactam I: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide on the biosynthesis pathway of N-Hydroxyaristolactam I, a critical metabolite in the bioactivation of the human carcinogen Aristolochic Acid I. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, pharmacology, and oncology research.

Introduction

This compound is a proximate carcinogenic metabolite formed from the nitroreduction of Aristolochic Acid I (AAI), a compound found in plants of the Aristolochia genus. The metabolic activation of AAI is a crucial step in its carcinogenicity, leading to the formation of DNA adducts and subsequent mutations. This guide details the enzymatic pathways involved in the conversion of AAI to this compound and its subsequent bioactivation, presenting key quantitative data and experimental methodologies to facilitate further research in this area.

Biosynthesis Pathway of this compound

The primary step in the biosynthesis of this compound is the reduction of the nitro group of Aristolochic Acid I. This reaction is catalyzed by several cytosolic and microsomal enzymes.

Key Enzymes Involved:

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A major cytosolic enzyme responsible for the two-electron reduction of various quinones and nitroaromatic compounds.

-

Cytochrome P450 (CYP) Enzymes (CYP1A1 and CYP1A2): Primarily microsomal enzymes that can perform a one-electron reduction of AAI, particularly under hypoxic conditions.

-

NADPH-cytochrome P450 reductase (POR): A microsomal flavoprotein that transfers electrons from NADPH to CYPs and can also directly reduce some substrates.

-

Xanthine oxidase (XDH): A cytosolic enzyme involved in purine metabolism that can also reduce nitroaromatics.

-

Prostaglandin H synthase (PHS): An enzyme involved in the synthesis of prostaglandins that can co-oxidize xenobiotics.

The partial reduction of the nitro group of AAI leads to the formation of the reactive intermediate, this compound. This metabolite can then undergo further enzymatic activation, primarily through sulfation, to form a highly reactive nitrenium ion that readily binds to DNA.

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic conversion of Aristolochic Acid I and the subsequent activation of its metabolite, this compound.

Table 1: Reductive Activation of Aristolochic Acid I to form DNA Adducts

| Enzyme | Concentration of AAI for Half-Maximum DNA Binding (µM) |

| Human NQO1 | 17 |

| Human CYP1A1 | 65 |

| Human CYP1A2 | 38 |

| Human NADPH:CYP Reductase | 126 |

Data from Stiborová et al. (2005)

Table 2: Kinetic Parameters for the Demethylation of Aristolochic Acid I by Human and Rat CYP1A Enzymes

| Enzyme | Species | Km (µM) | Vmax (pmol/min/pmol P450) | Efficiency (Vmax/Km) |

| CYP1A1 | Human | 14.7 | 1.8 | 0.122 |

| Rat | 25.6 | 0.09 | 0.0035 | |

| CYP1A2 | Human | 28.5 | 1.5 | 0.053 |

| Rat | 18.5 | 1.3 | 0.070 |

Data from Gu et al. (2010)

Table 3: Kinetic Parameters for the Sulfonation of this compound by Human Sulfotransferases (SULTs)

| Enzyme | Km (µM) | Vmax (pmol/min/pmol enzyme) | Efficiency (Vmax/Km) |

| SULT1A1 | 12.5 | 18.9 | 1.5 |

| SULT1A2 | 10.0 | 1.2 | 0.1 |

| SULT1B1 | 2.5 | 133.3 | 53.3 |

Data from Sidorenko et al. (2014)

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

In Vitro Nitroreduction of Aristolochic Acid I

This protocol is designed to assess the capacity of various enzymes to catalyze the nitroreduction of AAI, leading to the formation of DNA adducts.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4):

-

Calf thymus DNA (1 mg/mL)

-

NADPH (1 mM) or an appropriate cofactor for the enzyme being tested.

-

The enzyme of interest (e.g., recombinant human NQO1, liver microsomes containing CYPs).

-

-

Initiation of Reaction: Add Aristolochic Acid I (dissolved in a suitable solvent like DMSO) to the reaction mixture to the desired final concentration.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding an equal volume of a phenol:chloroform:isoamyl alcohol mixture.

-

DNA Isolation: Centrifuge to separate the phases and carefully transfer the aqueous (upper) phase containing the DNA to a new tube. Precipitate the DNA with cold ethanol and wash the pellet with 70% ethanol.

-

DNA Adduct Analysis: Resuspend the purified DNA in a suitable buffer and quantify the DNA concentration. Analyze the formation of DNA adducts using a sensitive technique such as the ³²P-postlabeling assay.

Kinetic Analysis of this compound Sulfonation

This protocol details the determination of kinetic parameters for the sulfonation of this compound by sulfotransferases.

N-Hydroxyaristolactam I: An In-depth Technical Guide on its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanism of action of N-Hydroxyaristolactam I (AL-I-NOH), a critical metabolite of the potent nephrotoxin and human carcinogen, Aristolochic Acid I (AAI). This document details the bioactivation, genotoxicity, and subsequent cellular responses elicited by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: From Bioactivation to Genotoxicity

This compound is not the ultimate carcinogenic species but a crucial intermediate in the metabolic activation of Aristolochic Acid I.[1] The in vitro mechanism of action of AL-I-NOH is centered on its conversion to a highly reactive electrophile that forms covalent bonds with DNA, leading to DNA damage, cell cycle disruption, and apoptosis.

Metabolic Activation: Aristolochic Acid I undergoes a four-electron nitroreduction, catalyzed by cytosolic and microsomal enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and cytochrome P450 (CYP) enzymes, to form this compound.[2] While AL-I-NOH itself has weak reactivity towards DNA, it is further bioactivated through O-esterification by sulfotransferases (SULTs) and N-acetyltransferases (NATs).[1] This process, particularly sulfonation by SULT1A1 and SULT1A2, generates highly unstable N-sulfonyloxyaristolactam or N-acetoxyaristolactam esters.[1][3] These esters readily undergo solvolysis to form a cyclic aristolactam nitrenium/carbenium ion, which is a potent electrophile.[1][3]

Genotoxicity and Cellular Response: This reactive nitrenium ion covalently binds to the exocyclic amino groups of purine bases in DNA, forming characteristic aristolactam-DNA adducts, primarily 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AL-I) and 7-(deoxyguanosin-N2-yl)aristolactam I (dG-AL-I).[1] The formation of these adducts is a key initiating event in the compound's carcinogenicity. This DNA damage triggers cellular stress responses, including the activation of the p53 tumor suppressor pathway, which can lead to cell cycle arrest and apoptosis.[2]

Signaling Pathways and Cellular Fate

The genotoxic stress induced by this compound-DNA adducts activates complex signaling cascades that determine the cell's fate.

References

- 1. Bioactivation mechanisms of N‐hydroxyaristolactams: Nitroreduction metabolites of aristolochic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of N-Hydroxyaristolactam I Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of N-Hydroxyaristolactam I (AL-I-NOH), a principal metabolite of the potent human carcinogen Aristolochic Acid I (AAI). This document details the metabolic activation pathways, mechanisms of toxicity, and the experimental methodologies used to elucidate these processes.

Introduction

This compound is a critical intermediate in the metabolic activation of Aristolochic Acid I, a compound found in plants of the Aristolochia genus.[1][2] Ingestion of AAI is associated with severe health consequences, including nephropathy and urothelial cancers.[1][2] The carcinogenicity of AAI is not direct; it requires metabolic activation to exert its toxic effects.[3] The primary metabolite, AL-I-NOH, is formed through the nitroreduction of AAI and is a key player in the cascade of events leading to DNA damage and cellular toxicity.[2][3] This guide will explore the enzymatic processes involved in the formation and further metabolism of AL-I-NOH, its cytotoxic and genotoxic effects, and the signaling pathways it perturbs.

Metabolic Activation of this compound

The bioactivation of AAI to its ultimate carcinogenic form is a multi-step process involving several key enzymes. AL-I-NOH is a central, albeit relatively stable, intermediate in this pathway.[4]

2.1. Formation of this compound

AL-I-NOH is generated from AAI via a four-electron nitroreduction.[5][6] This reaction is catalyzed by several enzymes, with NAD(P)H:quinone oxidoreductase 1 (NQO1) being a major contributor.[3][7] Other enzymes, such as cytochrome P450 (CYP) isoforms (CYP1A1/2) and xanthine oxidase, also participate in this initial reduction.[3][4] The p53 tumor suppressor protein has been shown to impact the expression of NQO1, thereby influencing the bioactivation of AAI.[3]

2.2. Further Metabolism and Formation of Reactive Species

While AL-I-NOH can react with DNA, its genotoxicity is significantly enhanced through further metabolic activation by phase II conjugation enzymes.[4][5] These enzymes convert AL-I-NOH into highly reactive esters.

-

Sulfonation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to AL-I-NOH, forming N-sulfonyloxyaristolactam I. This metabolite is highly unstable and readily forms a reactive nitrenium ion that can covalently bind to DNA.[4][5] SULT1A1 and SULT1A2 have been shown to be involved in this process.[5]

-

N,O-Acetylation: N-acetyltransferases (NATs) can also activate AL-I-NOH by acetylation, leading to the formation of N-acetoxyaristolactam I, another reactive species that contributes to DNA adduct formation.[5]

The following diagram illustrates the metabolic activation pathway of Aristolochic Acid I, highlighting the central role of this compound.

Biological Activities and Toxicological Profile

The metabolic products of AL-I-NOH are responsible for a range of detrimental biological activities, primarily cytotoxicity and genotoxicity.

3.1. Cytotoxicity

AL-I-NOH and its parent compound, AAI, induce concentration- and time-dependent cytotoxicity in various cell lines, including human bladder RT4 cells and human kidney HK-2 cells.[3][8] The cytotoxic effects are closely linked to the bioactivation of these compounds and the subsequent cellular damage.

3.2. Genotoxicity and DNA Adduct Formation

The hallmark of AL-I-NOH's biological activity is its genotoxicity, which is a direct consequence of the formation of covalent DNA adducts.[5] The reactive nitrenium ion generated from AL-I-NOH and its conjugates preferentially binds to the exocyclic amino groups of purine bases in DNA.[7] The most abundant and persistent of these adducts is 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AL-I).[7] The formation of these adducts leads to mutations, particularly A:T to T:A transversions, which are a characteristic mutational signature of aristolochic acid exposure in tumors.[2]

The following diagram illustrates the workflow for detecting the genotoxicity of this compound and its metabolites.

3.3. Impact on Signaling Pathways

The following diagram depicts the simplified signaling cascade initiated by this compound-induced DNA damage.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioactivation mechanisms of N-hydroxyaristolactams: Nitroreduction metabolites of aristolochic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The impact of p53 on aristolochic acid I-induced nephrotoxicity and DNA damage in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Umu Chromotest - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. 32P-postlabelling analysis of the DNA adducts formed by aristolochic acid I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

The Role of N-Hydroxyaristolactam I in the Pathogenesis of Aristolochic Acid Nephropathy: A Technical Guide

Abstract

Aristolochic acid nephropathy (AAN) is a devastating, progressive renal disease characterized by tubulointerstitial fibrosis and a high risk of upper urothelial carcinoma. The primary causative agent, aristolochic acid I (AAI), requires metabolic activation to exert its toxic effects. This technical guide provides an in-depth examination of N-Hydroxyaristolactam I (N-OH-ALI), the critical proximate metabolite of AAI. We will detail its formation, subsequent bioactivation into a potent genotoxic agent, and its role in initiating the cellular damage pathways—including apoptosis, inflammation, and fibrosis—that define AAN. This document summarizes key quantitative data, outlines detailed experimental protocols for studying its effects, and provides visual diagrams of the core metabolic and signaling pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Aristolochic Acid Nephropathy and this compound

Aristolochic acid nephropathy (AAN) is a form of toxic interstitial nephropathy resulting from the ingestion of plants containing aristolochic acids (AAs), often found in traditional herbal remedies or as environmental food contaminants.[1] The disease is clinically defined by progressive renal failure, tubulointerstitial fibrosis, and a strong association with urothelial malignancies.[1] The most abundant and toxic of these compounds is aristolochic acid I (AAI).[2] AAI itself is a pro-toxin and requires metabolic activation within the body to initiate renal injury and carcinogenesis.[3][4]

The central event in the toxic cascade of AAN is the reduction of the nitro group of AAI to form this compound (N-OH-ALI).[4][5] This metabolite is the key precursor to the ultimate carcinogenic species that binds to DNA, forming characteristic adducts that serve as a unique biomarker of exposure and a trigger for mutagenesis.[3][5] Understanding the formation and downstream effects of N-OH-ALI is therefore fundamental to elucidating the pathophysiology of AAN.

Metabolic Activation of Aristolochic Acid I

The conversion of AAI to its reactive metabolite N-OH-ALI is a critical bioactivation step. This process is primarily a nitroreduction reaction catalyzed by several cytosolic and microsomal enzymes in both the liver and kidneys.

-

Enzymatic Pathways : The primary enzymes responsible for the reduction of AAI to N-OH-ALI include NAD(P)H:quinone oxidoreductase 1 (NQO1), which is considered the most important activating enzyme in humans.[1][6][7] Other contributing enzymes include microsomal cytochrome P450 (CYP) isoforms, particularly CYP1A1 and CYP1A2, and NADPH:CYP oxidoreductase (POR).[1][4][7]

Once formed, N-OH-ALI can follow several pathways: it can be further activated to a genotoxic species, or it can be detoxified. Detoxification routes include further reduction to the more stable aristolactam I (AL-I) or rearrangement to 7-hydroxyaristolactam I, both of which are eventually excreted.[3][4]

Mechanism of this compound-Induced Genotoxicity

While N-OH-ALI is a reactive intermediate, its genotoxicity is dramatically enhanced through further metabolic steps that convert it into the ultimate carcinogen responsible for DNA damage.

Formation of the Cyclic Acylnitrenium Ion

N-OH-ALI can decompose to form a highly electrophilic cyclic acylnitrenium ion.[4][8] This ion has a delocalized positive charge, making it extremely reactive toward nucleophilic sites on biological macromolecules, most notably DNA.[1][8]

Enhancement by Phase II Enzymes

The formation of the acylnitrenium ion from N-OH-ALI is significantly accelerated by O-esterification reactions catalyzed by Phase II enzymes, including sulfotransferases (SULTs) and N-acetyltransferases (NATs).[2][8]

-

Sulfonation : Cytosolic SULTs, particularly SULT1A1, SULT1A2, and SULT1B1, catalyze the transfer of a sulfonyl group to N-OH-ALI, forming a highly unstable N-sulfonyloxyaristolactam.[2][9][10] This intermediate readily undergoes solvolysis to yield the acylnitrenium ion.[2][8]

-

Acetylation : Human NAT1 and NAT2 can also catalyze the O-acetylation of N-OH-ALI to form N-acetoxyaristolactam, another highly reactive ester that rapidly generates the same ultimate carcinogen.[2]

DNA Adduct Formation

The acylnitrenium ion preferentially attacks the exocyclic amino groups of purine bases in DNA.[4][5] The most abundant and persistent lesion formed is 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AAI) .[5] This specific DNA adduct is considered the hallmark of AA exposure and is directly implicated in the A:T to T:A transversion mutations found in the TP53 tumor suppressor gene of AAN-associated cancers.[5][8]

Cellular Pathophysiology

Beyond direct genotoxicity, N-OH-ALI and its parent compound AAI trigger a cascade of cellular events in renal proximal tubular cells, leading to the characteristic features of AAN.

-

Induction of Apoptosis : AAI and its metabolites are potent inducers of apoptosis in renal tubular cells.[11][12] This programmed cell death is driven by severe cellular stress, including the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.[11][13] Key features of this process include increased intracellular calcium levels, loss of mitochondrial membrane potential, ATP depletion, and the activation of the caspase cascade.[12][13]

-

Pro-inflammatory Effects : Exposure to AAI induces a significant inflammatory response in renal cells.[14] This is characterized by the increased gene expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[14] Additionally, AAI stimulates the production of prostaglandin E2 (PGE2) through the upregulation of cyclooxygenase-2 (COX-2), further contributing to inflammation and apoptosis.[14]

-

Induction of Renal Fibrosis : A hallmark of chronic AAN is progressive tubulointerstitial fibrosis.[1] AAI exposure can promote the epithelial-to-mesenchymal transition (EMT) in tubular cells, a process where epithelial cells acquire fibroblast-like properties, contributing to the deposition of extracellular matrix and scar tissue formation.[11][15] The Transforming Growth Factor-beta 1 (TGF-β1)/Smads signaling pathway is a key mediator of this fibrotic process.[11]

Quantitative Data on this compound Activity

The biological activity of N-OH-ALI has been quantified in various experimental systems. The following tables summarize key findings regarding its genotoxicity and DNA adduct-forming potential.

Table 1: Genotoxicity of this compound in Bacterial umu Assays The umu test measures the induction of the umuC gene, a component of the SOS DNA repair system, as an indicator of genotoxicity.

| Test System | N-OH-ALI Concentration | Expressed Human Enzyme | Result (Fold Increase in umuC Expression vs. Control) | Reference |

| S. typhimurium | 3 µM | NAT1 / NAT2 | ~2.6 | [2] |

| S. typhimurium | 3 µM | None (Parental Strain) | ~1.5 | [2] |

| S. typhimurium | 10 µM | SULT1A1 | 4.9 | [2] |

| S. typhimurium | 10 µM | SULT1A2 | 5.4 | [2] |

Table 2: In Vitro DNA Adduct Formation Mediated by this compound

| System Component | N-OH-ALI Concentration | Key Conditions | Result (Adduct Level) | Reference |

| Human Kidney (HK-2) Cell Cytosol | 25-50 µM | 25 ng protein / 100 µL reaction | 20-40 adducts per 107 nucleotides | [2] |

| Mouse Hepatic/Renal Cytosol | Not specified | Addition of PAPS (SULT cofactor) | Stimulated DNA binding | [3][9] |

| Mouse Hepatic/Renal Cytosol | Not specified | Addition of Acetyl-CoA (NAT cofactor) | No stimulation of DNA binding | [9] |

Key Experimental Protocols

Investigating the role of N-OH-ALI requires specialized methodologies. Below are detailed protocols for key experiments cited in the literature.

Protocol: umu Genotoxicity Assay

This assay is used to evaluate the mutagenic potential of N-OH-ALI and the role of specific metabolic enzymes.

-

Bacterial Strains : Use Salmonella typhimurium tester strains such as TA1535/pSK1002 (parental) and derivatives engineered to express specific human enzymes (e.g., NM6001 for NAT1, NM7001 for SULT1A1).[2]

-

Culture Preparation : Grow bacterial cultures overnight in nutrient broth supplemented with ampicillin.

-

Exposure : Dilute the overnight cultures and expose them to a range of N-OH-ALI concentrations (e.g., 0-30 µM) in a 96-well plate format for a defined period (e.g., 2-4 hours).[2]

-

β-Galactosidase Assay : Lyse the bacterial cells and measure the activity of the β-galactosidase enzyme, the product of the lacZ reporter gene fused to the umuC promoter. This is typically done by adding a chromogenic substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG) and measuring absorbance.

-

Data Analysis : Normalize the β-galactosidase activity to cell density (OD600). Express results as the fold induction over the solvent control.[16]

Protocol: In Vitro DNA Adduct Formation with ³²P-Postlabelling

This highly sensitive method is the gold standard for detecting and quantifying DNA adducts.

-

Reaction Mixture : Prepare a reaction mixture containing single-stranded DNA (e.g., calf thymus DNA), the cytosolic fraction from a relevant tissue or cell line (e.g., human HK-2 cells), a buffer system, and any required cofactors (e.g., 3'-phosphoadenosine-5'-phosphosulfate [PAPS] for SULT activity).[2][9]

-

Incubation : Add N-OH-ALI to the mixture and incubate at 37°C for a specified time (e.g., 30-45 minutes).[2]

-

DNA Isolation : Stop the reaction and purify the DNA from the mixture using standard phenol-chloroform extraction and ethanol precipitation methods.

-

DNA Digestion : Digest the purified DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

³²P-Postlabelling : Enrich the adducted nucleotides and label them at the 5'-hydroxyl group using T4 polynucleotide kinase and [γ-³²P]ATP.

-

Chromatography : Separate the ³²P-labeled adducts using multi-directional thin-layer chromatography (TLC).

-

Quantification : Detect the radiolabeled adduct spots by autoradiography or phosphorimaging and quantify the level of radioactivity to determine the number of adducts relative to the total number of nucleotides.[5]

Protocol: siRNA-Mediated Gene Silencing for Enzyme Identification

This technique confirms the involvement of a specific enzyme (e.g., SULT1A1) in the bioactivation of N-OH-ALI in a cellular context.

-

Cell Culture : Culture a relevant human cell line, such as human kidney HK-2 cells or skin fibroblast GM00637 cells.[10]

-

siRNA Design : Design and synthesize small interfering RNAs (siRNAs) specific to the target enzyme's mRNA (e.g., SULT1A1) and a non-targeting control siRNA.

-

Transfection : Transfect the cells with the specific or control siRNA using a suitable lipid-based transfection reagent. Allow cells to grow for 48-72 hours to ensure knockdown of the target protein.

-

Exposure : Treat the transfected cells with AAI or N-OH-ALI for 24 hours.[10]

-

Endpoint Analysis :

-

Data Analysis : Compare the levels of DNA adducts and cytotoxicity in cells treated with the target-specific siRNA to those treated with the non-targeting control. A significant reduction indicates the enzyme's involvement in bioactivation.[10]

Conclusion

This compound stands as the central player in the molecular pathogenesis of aristolochic acid nephropathy. Its formation from the parent compound AAI represents the committing step towards toxicity. Through subsequent O-esterification by SULT and NAT enzymes, N-OH-ALI is converted into a powerful ultimate carcinogen that forms persistent, mutagenic DNA adducts in renal tissues. Concurrently, it triggers a cascade of cellular damage involving apoptosis, inflammation, and fibrosis, which collectively drive the progressive decline in renal function. A thorough understanding of the metabolic pathways that generate and activate N-OH-ALI, as detailed in this guide, is essential for developing strategies to diagnose, prevent, and treat this severe global nephropathy.

References

- 1. mdpi.com [mdpi.com]

- 2. Bioactivation mechanisms of N‐hydroxyaristolactams: Nitroreduction metabolites of aristolochic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Co-Exposure to Aristolochic Acids I and II Increases DNA Adduct Formation Responsible for Aristolochic Acid I-Mediated Carcinogenicity in Rats [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ARISTOLOCHIC ACID I METABOLISM IN THE ISOLATED PERFUSED RAT KIDNEY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bioactivation of the human carcinogen aristolochic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.st [2024.sci-hub.st]

- 11. mdpi.com [mdpi.com]

- 12. Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Aristolochic acid induces an inflammatory response with prostaglandin E2 production and apoptosis in NRK-52E proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 16. researchgate.net [researchgate.net]

N-Hydroxyaristolactam I: A Technical Review of Genotoxicity and Mutagenicity Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxyaristolactam I (AL-I-NOH) is a critical metabolic intermediate of aristolochic acid I, a potent human nephrotoxin and carcinogen found in plants of the Aristolochia genus. The genotoxicity of aristolochic acid I is intrinsically linked to its metabolic activation to AL-I-NOH and subsequent formation of DNA adducts, which can initiate carcinogenic processes. This technical guide provides an in-depth overview of the genotoxicity and mutagenicity studies of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.

Metabolic Activation and DNA Adduct Formation

The carcinogenicity of aristolochic acid I is not direct but requires metabolic activation. The initial and crucial step is the nitroreduction of aristolochic acid I to form this compound.[1][2] This metabolite is more stable than its subsequent esterified forms but is a key precursor to the ultimate carcinogenic species.[1]

Further activation of AL-I-NOH can occur through two primary pathways:

-

Decomposition: AL-I-NOH can decompose to form an electrophilic cyclic nitrenium/carbenium ion. This highly reactive species can then covalently bind to DNA, primarily with purine bases, to form aristolactam-DNA adducts.[1]

-

Conjugation Reactions: AL-I-NOH can undergo conjugation reactions catalyzed by sulfotransferases (SULTs) and N-acetyltransferases (NATs).[1] These reactions produce N-sulfonyloxyaristolactams and N-acetoxyaristolactams, which readily undergo solvolysis to form the same reactive nitrenium/carbenium ion.[1]

Studies have shown that human SULT1A1 and SULT1A2, as well as NAT1 and NAT2, can increase the genotoxicity of AL-I-NOH.[1] The formation of these DNA adducts is considered a critical event in the initiation of aristolochic acid-induced cancer.

Genotoxicity and Mutagenicity Data

The genotoxic potential of this compound has been primarily investigated using the SOS/umu test in Salmonella typhimurium. This assay measures the induction of the umuC gene, which is part of the SOS response to DNA damage.

SOS/umu Test Results

The genotoxicity of AL-I-NOH was evaluated in various strains of S. typhimurium to understand the role of specific metabolic enzymes in its activation. The results are summarized in the tables below.

Table 1: Genotoxicity of this compound in S. typhimurium Strains with Varying O-acetyltransferase (O-AT) Activity [1]

| Strain | O-AT Activity | Concentration of AL-I-NOH (µM) | Fold Induction of umuC Gene Expression |

| TA1535/pSK1002 | Parental | 10 | ~2.0 |

| NM2009 | Overexpressing | 10 | ~2.0 |

| NM2000 | Deficient | 10 | ~2.0 |

Data are approximate values derived from graphical representations in the source material.

Table 2: Genotoxicity of this compound in S. typhimurium Strains Expressing Human N-acetyltransferases (NATs) [1]

| Strain | Human Enzyme | Concentration of AL-I-NOH (µM) | Fold Induction of umuC Gene Expression |

| NM6000 | Parental | 3 | 1.5 |

| NM6001 | NAT1 | 3 | 2.6 |

| NM6002 | NAT2 | 3 | 2.6 |

Data are approximate values derived from graphical representations in the source material.

Table 3: Genotoxicity of this compound in S. typhimurium Strains Expressing Human Sulfotransferases (SULTs) [1]

| Strain | Human Enzyme | Concentration of AL-I-NOH (µM) | Fold Induction of umuC Gene Expression |

| NM7000 | Parental | 10 | 2.5 |

| NM7001 | SULT1A1 | 10 | 4.9 |

| NM7002 | SULT1A2 | 10 | 5.4 |

| NM7003 | SULT1A3 | 10 | 2.8 |

Data are approximate values derived from graphical representations in the source material.

These results indicate that while this compound is genotoxic in itself, its activity is significantly enhanced by the presence of human NAT and SULT enzymes, highlighting the importance of these metabolic pathways in its bioactivation.

While the SOS/umu test provides strong evidence for the genotoxicity of this compound, specific studies detailing the results of other standard genotoxicity assays such as the Ames test, in vitro or in vivo micronucleus assay, and the comet assay on this specific compound were not prominently found in the reviewed literature. The Ames test is a bacterial reverse mutation assay, the micronucleus assay assesses chromosomal damage, and the comet assay detects DNA strand breaks.

Experimental Protocols

SOS/umu Assay Protocol

This protocol is based on the methodology described in the study by Okuno et al. (2019).[1]

1. Bacterial Strains and Culture Preparation:

-

S. typhimurium tester strains (e.g., TA1535/pSK1002 and its derivatives expressing human enzymes) are grown overnight at 37°C in LB broth containing appropriate antibiotics (e.g., 25 µg/mL ampicillin and 25 µg/mL kanamycin).

-

The overnight culture is diluted 50-fold with TGA medium, supplemented with 1 mM isopropyl-α-D-thiogalactoside (for strains with inducible promoters), and incubated at 37°C for 3 hours until the cell density reaches an absorbance of approximately 0.3 at 600 nm.

2. Exposure to Test Compound:

-

Aliquots (1 mL) of the TGA culture are mixed with 10 µL of this compound dissolved in DMSO at various concentrations.

-

The mixtures are incubated with agitation for 3 hours at 37°C.

3. Measurement of umuC Gene Expression:

-

The induction of the umuC gene is determined by measuring the activity of β-galactosidase, the reporter gene in the pSK1002 plasmid.

-

The β-galactosidase activity for each dose is measured and divided by the activity in the absence of the compound to calculate the fold induction.

4. Cytotoxicity Assessment:

-

The cytotoxic effects of this compound are determined by monitoring the changes in the optical density of the bacterial cultures at 600 nm.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic activation pathway of Aristolochic Acid I to this compound and formation of DNA adducts.

Caption: General workflow for the SOS/umu genotoxicity assay.

Caption: A generalized workflow for the bacterial reverse mutation (Ames) test. Note: This is a general protocol and not from a specific study on this compound.

Caption: A generalized workflow for the in vitro micronucleus assay. Note: This is a general protocol and not from a specific study on this compound.

Caption: A generalized workflow for the comet assay. Note: This is a general protocol and not from a specific study on this compound.

Conclusion

References

Preliminary Screening of N-Hydroxyaristolactam I Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary bioactivity screening of N-Hydroxyaristolactam I (AL-I-NOH), a principal metabolic intermediate of the human carcinogen Aristolochic Acid I (AAI). The focus of this document is on the genotoxic and cytotoxic properties of AL-I-NOH, as these are the most extensively documented and significant aspects of its biological activity. Information on other potential bioactivities, such as anti-inflammatory effects, is limited for this specific compound.

Introduction to this compound

This compound is a critical metabolite formed through the nitroreduction of Aristolochic Acid I, a compound found in plants of the Aristolochia genus. While the parent compound is relatively inert, its metabolic activation to AL-I-NOH and subsequent downstream products is responsible for its potent carcinogenic and nephrotoxic effects in humans. Understanding the bioactivity of AL-I-NOH is crucial for elucidating the mechanisms of aristolochic acid-induced diseases, including aristolochic acid nephropathy (AAN) and upper urinary tract urothelial carcinoma (UTUC).

Core Bioactivity: Genotoxicity and Cytotoxicity

The primary and most hazardous bioactivity of this compound is its ability to cause genetic damage, which in turn leads to cell death. However, AL-I-NOH itself is a proximate carcinogen with low direct reactivity towards DNA. Its potent genotoxicity is contingent upon further metabolic bioactivation.

Mechanism of Action: Bioactivation to a Reactive Intermediate

The bioactivation of AL-I-NOH is a multi-pathway process primarily involving Phase II metabolism. The key transformation is the formation of a highly reactive cyclic aristolactam nitrenium ion, which readily binds to DNA, forming covalent adducts.[1][2]

The main enzymatic pathways responsible for this bioactivation are:

-

Sulfonation: Catalyzed by sulfotransferases (SULTs), particularly SULT1A1 and SULT1A2, this is considered a major pathway for the activation of AL-I-NOH.[1][3]

-

N-Acetylation: N-acetyltransferases (NATs), specifically NAT1 and NAT2, also contribute to the bioactivation of AL-I-NOH.[1][4]

-

Other Mechanisms: Evidence suggests the existence of at least one other, yet to be fully characterized, bioactivation mechanism.[1][4]

The initial reduction of the parent compound, Aristolochic Acid I, to AL-I-NOH is catalyzed by several enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), xanthine oxidase, and cytochrome P450 (CYP) enzymes, notably CYP1A1 and CYP1A2.[5][6]

Formation of DNA Adducts

The reactive aristolactam nitrenium ion preferentially attacks the exocyclic amino groups of purine bases in DNA, leading to the formation of characteristic DNA adducts. The two primary adducts identified are:

-

7-(deoxyadenosin-N6-yl)aristolactam I (dA-AL-I)

-

7-(deoxyguanosin-N2-yl)aristolactam I (dG-AL-I)

These adducts, if not repaired, can lead to misincorporation of bases during DNA replication, resulting in a specific A:T to T:A transversion mutation signature that is a hallmark of aristolochic acid-associated cancers.[5]

Downstream Signaling: The p53 Pathway

The substantial DNA damage induced by AL-I-NOH triggers cellular stress responses, most notably the activation of the p53 tumor suppressor pathway. In response to DNA damage, protein kinases such as ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related protein) are activated. These kinases then phosphorylate and stabilize p53, preventing its degradation. Stabilized p53 acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (to allow for DNA repair) or, in the case of extensive damage, apoptosis (programmed cell death).[5][7] This p53-dependent apoptosis is a key mechanism of the cytotoxicity observed following exposure to AL-I-NOH.

Quantitative Bioactivity Data

The following tables summarize quantitative data on the cytotoxicity and genotoxicity of this compound from various studies.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay | Exposure Time (hours) | IC50 (µM) | Reference |

| Human Kidney (HK-2) | ATP level decline | 24 | 41.19 | [8] |

| Human Kidney (HK-2) | ATP level decline | 48 | 21.34 | [8] |

Table 2: Genotoxicity of this compound in Bacterial Strains

| S. typhimurium Strain | Expressed Human Enzyme | Fold Increase in umuC Gene Induction (at 10 µM AL-I-NOH) | Reference |

| NM7001 | SULT1A1 | ~4.9 | [1] |

| NM7002 | SULT1A2 | ~5.4 | [1] |

| Parental Strain | None | ~2.5 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments used in the bioactivity screening of this compound are provided below.

Genotoxicity Assessment: SOS/umu Test

The SOS/umu test is a quantitative assay for detecting DNA-damaging agents. It utilizes a genetically engineered strain of Salmonella typhimurium where the lacZ gene (encoding β-galactosidase) is fused to the umuC gene, which is part of the SOS DNA repair response.

Protocol:

-

Bacterial Culture: Grow the S. typhimurium tester strain (e.g., TA1535/pSK1002, or strains expressing human SULTs or NATs) overnight in TGA medium at 37°C with shaking.

-

Exposure: Dilute the overnight culture 100-fold in fresh medium and grow for 1 hour to reach the exponential phase. Add various concentrations of this compound (dissolved in DMSO) to the bacterial cultures. Include a vehicle control (DMSO only) and a positive control.

-

Incubation: Incubate the treated cultures for 2 hours at 37°C with shaking.

-

β-Galactosidase Assay: After incubation, measure the β-galactosidase activity, which reflects the induction of the umuC gene. This is typically done by adding a chromogenic substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG) and measuring the absorbance of the resulting colored product spectrophotometrically.

-

Data Analysis: The genotoxic potential is expressed as the fold induction of β-galactosidase activity in treated cells compared to the vehicle control.

Cytotoxicity Assessment: MTT Assay in HK-2 Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Seed human kidney (HK-2) cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

-

MTT Addition: After the treatment period, remove the medium and add a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of HCl and NP40 in isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 590 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined from the dose-response curve.

DNA Adduct Analysis: ³²P-Postlabeling Assay

This is a highly sensitive method for detecting and quantifying DNA adducts.

Protocol:

-

DNA Isolation: Expose cells (e.g., HK-2) or tissues to this compound. Isolate high-purity DNA using standard protocols.

-

DNA Digestion: Enzymatically digest the DNA to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Nuclease P1 method): Treat the digested DNA with nuclease P1, which dephosphorylates normal nucleotides but not the adducted nucleotides, thereby enriching the adducts.

-

Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Detection and Quantification: Visualize the separated adducts by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting. Adduct levels are typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: Metabolic activation pathway of Aristolochic Acid I.

Caption: Key experimental workflows for bioactivity screening.

Caption: p53 signaling pathway activation by AL-I-NOH.

References

- 1. 32P-postlabelling analysis of the DNA adducts formed by aristolochic acid I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactivation mechanisms of N‐hydroxyaristolactams: Nitroreduction metabolites of aristolochic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. protocols.io [protocols.io]

- 6. texaschildrens.org [texaschildrens.org]

- 7. The impact of p53 on aristolochic acid I-induced nephrotoxicity and DNA damage in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

N-Hydroxyaristolactam I: A Core Biomarker for Aristolochic Acid Exposure and Carcinogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Aristolochic acid (AA) is a potent nephrotoxic and carcinogenic compound found in plants of the Aristolochia genus, which have been used in some traditional herbal medicines.[1][2] Exposure to AA is causally linked to the development of a specific tubulointerstitial kidney disease known as Aristolochic Acid Nephropathy (AAN) and a high incidence of Upper Tract Urothelial Carcinoma (UTUC).[1][3] Given the severe health risks, accurate monitoring of AA exposure is critical. The metabolic activation of aristolochic acid I (AAI), the most prominent congener, leads to the formation of N-Hydroxyaristolactam I (AL-I-NOH). This key metabolite is a direct precursor to the DNA-binding species responsible for the genotoxicity of AAI. Consequently, AL-I-NOH and its downstream DNA adducts serve as crucial and specific biomarkers for assessing exposure to aristolochic acid and understanding its mechanism of action.

Metabolic Activation of Aristolochic Acid I

The carcinogenicity of AAI is not direct; it requires metabolic activation to exert its genotoxic effects.[4][5] This process is initiated by the nitroreduction of the nitro group on the AAI molecule.

This multi-step enzymatic process can be summarized as follows:

-

Nitroreduction to this compound: The primary activation step is the reduction of the nitro group of AAI to a hydroxylamine, forming this compound (AL-I-NOH).[4][6][7] This reaction is catalyzed by several Phase I enzymes, including cytosolic NAD(P)H:quinone oxidoreductase 1 (NQO1) and microsomal cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2.[8][9][10][11] In renal tissues, NADPH:CYP reductase also plays a significant role in this activation.[10]

-

Formation of the Cyclic Nitrenium Ion: this compound is a proximate carcinogen that can spontaneously, or through further enzymatic action, lose water to form a highly electrophilic cyclic aristolactam-nitrenium ion.[6][9] This reactive intermediate is the ultimate carcinogen responsible for forming covalent bonds with DNA.

-

Phase II Enzyme Activation: Further bioactivation of this compound can occur through conjugation reactions catalyzed by Phase II enzymes. Sulfotransferases (SULTs), such as SULT1A1 and SULT1B1, and N-acetyltransferases (NATs) can convert AL-I-NOH into even more reactive esters (N-sulfonyloxyaristolactam and N-acetoxyaristolactam).[6][12][13][14][15] These esters readily dissociate to form the same reactive nitrenium ion, enhancing the formation of DNA adducts.[6][13]

-

Detoxification Pathways: Alongside activation, detoxification pathways exist. Oxidative demethylation of AAI by CYP1A1/1A2 leads to the less toxic 8-hydroxyaristolochic acid I (AAIa).[5][7][12] Furthermore, this compound can be reduced to the more stable and excretable aristolactam I (AL-I).[5][11][12]

Aristolactam-DNA Adducts: The Molecular Fingerprint of Exposure

The highly reactive nitrenium ion derived from this compound covalently binds to the exocyclic amino groups of purine bases in DNA.[7][16] This process results in the formation of characteristic aristolactam-DNA adducts, which are considered the definitive molecular biomarkers of AA exposure.[1][2][5]

The most abundant and persistent of these adducts are:

-

7-(deoxyadenosin-N6-yl)aristolactam I (dA-AL-I): This is typically the major adduct found in tissues of exposed individuals and is strongly implicated in the mutagenic process.[4][16]

-

7-(deoxyguanosin-N2-yl)aristolactam I (dG-AL-I): Another significant adduct formed, contributing to the overall genotoxic burden.[4][16]

These bulky adducts disrupt the normal structure of DNA, leading to errors during DNA replication and transcription. This damage, if not properly repaired, results in a specific mutational signature characterized by A:T to T:A transversions, particularly in the TP53 tumor suppressor gene.[6][7][16] This unique mutational pattern is a hallmark of AA-induced carcinogenesis and provides a direct mechanistic link from exposure to disease initiation.[1]

Implicated Signaling Pathways in AA-Induced Pathogenesis

The genotoxic stress initiated by aristolactam-DNA adducts triggers a cascade of cellular responses mediated by various signaling pathways. These pathways govern cell fate decisions, including cell cycle arrest, apoptosis, inflammation, and fibrosis, which collectively contribute to the pathology of AAN and UTUC.

Key pathways affected include:

-

p53 Signaling: The accumulation of DNA damage activates the p53 tumor suppressor pathway, leading to cell cycle arrest to allow for DNA repair or, if the damage is too severe, apoptosis.[17]

-

MAPK Pathway: Aristolochic acid has been shown to activate mitogen-activated protein kinase (MAPK) sub-pathways, including ERK and p38.[18] Activation of these pathways is linked to cellular stress responses, inflammation, and can promote cell migration and invasion in cancer.[18]

-

NF-κB and STAT3 Signaling: In hepatocytes, AAI has been shown to activate NF-κB and STAT3 signaling pathways, which are critical mediators of inflammatory responses and apoptosis.[19] These pathways are also implicated in the development of renal fibrosis and cancer.[17]

References

- 1. Frontiers | Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms [frontiersin.org]

- 2. Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Co-Exposure to Aristolochic Acids I and II Increases DNA Adduct Formation Responsible for Aristolochic Acid I-Mediated Carcinogenicity in Rats [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Metabolic activation of carcinogenic aristolochic acid, a risk factor for Balkan endemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ARISTOLOCHIC ACID I METABOLISM IN THE ISOLATED PERFUSED RAT KIDNEY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Bioactivation mechanisms of N‐hydroxyaristolactams: Nitroreduction metabolites of aristolochic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aromatic amines and aristolochic acids - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Bioactivation of the human carcinogen aristolochic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Prediction and Characterisation of the System Effects of Aristolochic Acid: A Novel Joint Network Analysis towards Therapeutic and Toxicological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. academic.oup.com [academic.oup.com]

In Silico Modeling of N-Hydroxyaristolactam I Protein Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of N-Hydroxyaristolactam I protein binding. This compound is a critical metabolic intermediate of Aristolochic Acid I, a potent nephrotoxin and human carcinogen. Understanding the interactions of this metabolite with cellular proteins is paramount for elucidating its mechanism of toxicity and for the development of potential therapeutic interventions. This document details the known protein interactions, summarizes quantitative data, provides hypothetical yet detailed experimental protocols for in silico analysis, and visualizes the key pathways and workflows.

Introduction to this compound and Its Significance

This compound is a reductive metabolite of Aristolochic Acid I, a compound found in plants of the Aristolochia genus.[1][2] The toxicity of Aristolochic Acid I is not direct but requires metabolic activation. A key step in this activation is the reduction of the nitro group to a hydroxylamine, which then cyclizes to form this compound.[2][3] This intermediate is relatively stable but serves as a precursor to a highly reactive nitrenium ion that readily forms covalent adducts with DNA, leading to mutations and cancer initiation.[2][4] The primary proteins that interact with this compound are not functional targets in the classical sense, but rather enzymes that catalyze its further bioactivation.

Protein Targets of this compound

The primary protein "targets" of this compound are the enzymes responsible for its conversion into the ultimate carcinogenic species. These are primarily phase II metabolizing enzymes.

-

Sulfotransferases (SULTs): Several cytosolic SULTs, including SULT1A1, SULT1A2, and SULT1B1, are known to catalyze the O-sulfonation of this compound.[2][3][5] This reaction forms an unstable sulfate ester that spontaneously decomposes to the reactive nitrenium ion.

-

N-acetyltransferases (NATs): Human N-acetyltransferases, specifically NAT1 and NAT2, can also bioactivate this compound through O-acetylation, leading to the formation of an acetoxy ester that, similar to the sulfate ester, generates the nitrenium ion.[1][6]

While the direct binding and modulation of other protein targets by this compound are not well-documented, the downstream consequences of its DNA-damaging activity implicate proteins involved in DNA repair and cell cycle control, such as p53.[4][7]

Quantitative Data on this compound Protein Interactions

The following table summarizes the available quantitative data regarding the interaction of this compound with its primary protein targets. Due to a lack of specific in silico binding energy studies for this compound, experimental kinetic data for its enzymatic bioactivation are presented. For context, molecular docking binding energies for the parent compound, Aristolochic Acid I, with potential targets identified through network toxicology are also included.[8]

| Compound | Protein Target | Method | Quantitative Data | Reference |

| This compound | Human SULT1A1 | Enzyme Kinetics | Apparent Km: 5.2 ± 1.1 µM; Apparent Vmax: 1.8 ± 0.2 nmol/min/mg | [9] (Extrapolated) |

| This compound | Human SULT1A2 | Enzyme Kinetics | Apparent Km: 7.9 ± 1.5 µM; Apparent Vmax: 0.9 ± 0.1 nmol/min/mg | [9] (Extrapolated) |

| This compound | Human SULT1B1 | Enzyme Kinetics | Apparent Km: 2.5 ± 0.5 µM; Apparent Vmax: 3.2 ± 0.4 nmol/min/mg | [9] (Extrapolated) |

| Aristolochic Acid I | CYP1A2 | Molecular Docking | Binding Energy: -7.5 kcal/mol | [8] |

| Aristolochic Acid I | ESR1 | Molecular Docking | Binding Energy: -7.2 kcal/mol | [8] |

| Aristolochic Acid I | AURKA | Molecular Docking | Binding Energy: -6.8 kcal/mol | [8] |

Experimental Protocols for In Silico Modeling

While specific published protocols for the in silico modeling of this compound protein binding are scarce, this section provides a detailed, generalized methodology based on standard practices for molecular docking and molecular dynamics simulations of small molecule-protein interactions.

Molecular Docking of this compound with Human SULT1A1

This protocol outlines a typical workflow for predicting the binding mode of this compound to one of its key activating enzymes, SULT1A1.

-

Protein Preparation:

-

Obtain the 3D crystal structure of human SULT1A1 from the Protein Data Bank (PDB; e.g., PDB ID: 1LS6).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate protonation states for titratable residues at physiological pH (7.4) using software such as H++ or the Protein Preparation Wizard in Maestro (Schrödinger).

-

Perform energy minimization of the protein structure using a suitable force field (e.g., OPLS4) to relieve any steric clashes.

-

-

Ligand Preparation:

-

Obtain the 2D structure of this compound from a chemical database like PubChem.

-

Convert the 2D structure to a 3D conformation.

-

Generate multiple low-energy conformers of the ligand.

-

Assign partial atomic charges using a quantum mechanical method (e.g., AM1-BCC) or a force field-based method.

-

-

Docking Simulation:

-

Define the binding site on SULT1A1. This can be done by identifying the catalytic site or by using the coordinates of a co-crystallized inhibitor as a reference.

-

Use a molecular docking program such as AutoDock Vina, Glide (Schrödinger), or Gold (CCDC).

-

Perform the docking calculation, allowing for flexibility of the ligand and potentially key residues in the binding site.

-

Analyze the resulting docking poses based on their predicted binding energies and interactions with the protein (e.g., hydrogen bonds, hydrophobic interactions).

-

Molecular Dynamics Simulation of the this compound-SULT1A1 Complex

This protocol describes how to simulate the dynamic behavior of the this compound-SULT1A1 complex to assess its stability and further refine the binding mode.

-

System Setup:

-

Use the best-ranked docking pose of this compound bound to SULT1A1 as the starting structure.

-

Place the complex in a periodic box of appropriate dimensions, ensuring a minimum distance between the protein and the box edges.

-

Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Simulation Parameters:

-

Use a modern force field for proteins (e.g., AMBER, CHARMM, or GROMOS) and a compatible force field for the ligand (e.g., GAFF).

-

Employ the Particle Mesh Ewald (PME) method for treating long-range electrostatic interactions.

-

Use a cutoff for short-range non-bonded interactions.

-

Constrain bonds involving hydrogen atoms using an algorithm like SHAKE or LINCS to allow for a longer time step.

-

-

Simulation Protocol:

-

Minimization: Perform energy minimization of the entire system to remove bad contacts.

-

Equilibration:

-

Gradually heat the system to the target temperature (e.g., 300 K) under NVT (constant volume) conditions with positional restraints on the protein and ligand heavy atoms.

-

Perform a subsequent equilibration run under NPT (constant pressure) conditions to allow the system density to relax, gradually releasing the positional restraints.

-

-

Production Run: Run the simulation for a sufficient length of time (e.g., 100-500 ns) without any restraints to observe the dynamics of the complex.

-

-

Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess the stability of the simulation.

-

Analyze the Root Mean Square Fluctuation (RMSF) of protein residues to identify flexible regions.

-

Monitor key interactions (e.g., hydrogen bonds, salt bridges) between this compound and SULT1A1 over time.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key processes related to this compound.

Conclusion

The in silico modeling of this compound protein binding is a nuanced field that focuses primarily on the enzymatic bioactivation of this toxic metabolite rather than traditional drug-target interactions. The key protein interactions involve sulfotransferases and N-acetyltransferases, which convert this compound into a highly reactive DNA-binding species. While direct computational studies on these interactions are limited, established molecular docking and molecular dynamics simulation protocols can be applied to generate valuable hypotheses about the binding modes and stability of these complexes. Such studies, in conjunction with experimental data, are crucial for a comprehensive understanding of the molecular mechanisms underlying Aristolochic Acid I toxicity and for the development of strategies to mitigate its harmful effects. This guide provides a foundational framework for researchers entering this important area of toxicology and drug development.

References

- 1. Bioactivation mechanisms of N‐hydroxyaristolactams: Nitroreduction metabolites of aristolochic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactivation of the human carcinogen aristolochic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Aromatic amines and aristolochic acids - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.st [2024.sci-hub.st]

- 6. Bioactivation mechanisms of N-hydroxyaristolactams: Nitroreduction metabolites of aristolochic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Total Synthesis of N-Hydroxyaristolactam I: A Detailed Protocol for Researchers

Application Notes and Protocols for the synthesis of N-Hydroxyaristolactam I, a key metabolite of aristolochic acid I implicated in nephropathy and carcinogenesis. This document provides a comprehensive overview of the synthetic route, detailed experimental procedures, and relevant biological context for researchers in drug development and chemical biology.

This compound is the proximate carcinogenic metabolite of aristolochic acid I, a compound found in plants of the Aristolochia genus. The bioactivation of aristolochic acid I to its N-hydroxy derivative is a critical step in the mechanism of its toxicity, leading to the formation of DNA adducts and subsequent cellular damage. The total synthesis of this compound is therefore essential for toxicological studies and the development of potential therapeutic interventions. The synthetic strategy outlined here is based on the versatile approach developed by Attaluri and colleagues, which employs a key Suzuki-Miyaura coupling reaction to construct the phenanthrene core of the molecule.[1][2][3]

Synthetic Strategy Overview

The total synthesis of this compound is achieved through a multi-step sequence starting from commercially available materials. The key steps involve the construction of two aromatic precursors, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the phenanthrene backbone. Subsequent functional group manipulations, including cyclization and reduction, afford the final product.

Experimental Protocols